3-(5-Bromo-2-thienyl)-5-methyl-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-(5-bromothiophen-2-yl)-5-methyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2OS/c1-4-9-7(10-11-4)5-2-3-6(8)12-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWQLJYQXULFQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380136 | |
| Record name | 3-(5-bromo-2-thienyl)-5-methyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180530-13-6 | |
| Record name | 3-(5-bromo-2-thienyl)-5-methyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Amidoximes with Acyl Chlorides
The most widely reported method for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles involves the cyclocondensation of N-hydroxyamidines (amidoximes) with acyl chlorides. For This compound , this approach typically proceeds via a two-step mechanism:
-
Formation of an Oxime Ester Intermediate :
Methyl-amidoxime reacts with 5-bromo-thiophene-2-carbonyl chloride in a biphasic solvent system (e.g., 2-methyltetrahydrofuran and aqueous NaOH). The base facilitates deprotonation of the amidoxime, enabling nucleophilic attack on the acyl chloride. -
Thermal Cyclization :
The oxime ester undergoes intramolecular cyclization at elevated temperatures (70–85°C) to yield the 1,2,4-oxadiazole ring. This step is accelerated by the aqueous base, which stabilizes intermediates and minimizes side reactions.
Example Protocol (adapted from US9040711B2):
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Reagents : Methyl-amidoxime (1.0 eq), 5-bromo-thiophene-2-carbonyl chloride (1.2 eq), NaOH (2.0 eq), 2-methyltetrahydrofuran/water.
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Conditions : 70°C, 3.5 hours, stirring under nitrogen.
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Workup : Phase separation at 60°C, azeotropic distillation to remove solvents, and recrystallization from ethanol.
Optimization of Reaction Conditions
Solvent and Base Selection
The choice of solvent and base critically impacts reaction efficiency:
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Solvents : 2-Methyltetrahydrofuran is preferred for its ability to dissolve both organic reactants and aqueous base, facilitating interfacial reactions. Alternatives like DMSO improve amidoxime reactivity but complicate purification.
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Bases : NaOH outperforms K2CO3 or Et3N in promoting cyclization, likely due to its stronger nucleophilicity and ability to stabilize intermediates.
Temperature and Time
Cyclization proceeds optimally at 70–85°C. Lower temperatures (<60°C) result in incomplete reactions, while higher temperatures (>90°C) promote decomposition. Reaction times of 3–4 hours balance yield and energy consumption.
Characterization and Analytical Validation
Spectroscopic Data
Key spectral features of This compound (predicted based on analogs):
| Technique | Characteristics |
|---|---|
| IR (KBr) | 3248–3306 cm⁻¹ (N–H stretch), 1672–1677 cm⁻¹ (amide C=O), 1500–1467 cm⁻¹ (C–Br) |
| ¹H NMR | δ 2.08–2.31 ppm (CH₃), δ 6.28–7.45 ppm (thiophene-H), δ 4.06 ppm (CH₂ in byproducts) |
| ¹³C NMR | δ 167–175 ppm (oxadiazole-C), δ 12.7 ppm (CH₃), δ 68.1 ppm (OCH₂ in impurities) |
Chemical Reactions Analysis
Types of Reactions
NS-018 undergoes various chemical reactions, including:
Oxidation: NS-018 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on NS-018, altering its activity.
Substitution: Substitution reactions can introduce different substituents to the pyridine core, potentially modifying its selectivity and potency
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Halogenated intermediates: Used in substitution reactions to introduce various functional groups
Major Products Formed
The major products formed from these reactions include various derivatives of NS-018 with modified functional groups, which can be used to study structure-activity relationships and optimize the compound’s efficacy .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a 1,2,4-oxadiazole ring fused with a thienyl group and a methyl substituent. The unique structural properties of 1,2,4-oxadiazoles contribute to their biological activity. Various synthetic approaches have been developed to create derivatives of this compound, enhancing its efficacy against different cancer types.
Anticancer Properties
Numerous studies have demonstrated the anticancer potential of 3-(5-Bromo-2-thienyl)-5-methyl-1,2,4-oxadiazole and its derivatives:
- Cell Line Studies : A study indicated that derivatives of 1,2,4-oxadiazole exhibited significant cytotoxicity against various human tumor cell lines. For instance, compounds derived from this scaffold showed IC50 values as low as 0.003 µM against certain cancer cell lines (LXFA 629 and MAXF 401) .
- Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells. Flow cytometry assays revealed that some derivatives effectively triggered apoptotic pathways in breast cancer cell lines (MCF-7 and MDA-MB-231) .
Other Biological Activities
Beyond anticancer effects, this compound has been studied for other pharmacological activities:
- Antiparasitic Activity : Some derivatives have shown promise in treating parasitic infections due to their ability to disrupt cellular processes in parasites .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial effects against various bacterial strains .
Case Study: Antitumor Activity
In a comprehensive study by Mironov et al., several derivatives of 1,2,4-oxadiazoles were synthesized and tested for their antitumor activity against a panel of twelve human tumor cell lines. The findings revealed that certain modifications significantly enhanced the potency of these compounds compared to traditional chemotherapeutics like doxorubicin .
| Compound | IC50 Value (µM) | Cell Line |
|---|---|---|
| Compound 1 | 0.003 | LXFA 629 |
| Compound 2 | 0.595 | MAXF 401 |
| Doxorubicin | ~10 | Various |
Clinical Relevance
The promising results from preclinical studies have led to discussions about advancing these compounds into clinical trials for further evaluation against cancers such as breast cancer and colon cancer .
Mechanism of Action
NS-018 exerts its effects by selectively inhibiting the activity of JAK2 and Src-family kinases. The compound binds to the active site of JAK2, preventing its phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to the suppression of cellular proliferation and survival signals, particularly in cells harboring the JAK2V617F mutation . The molecular targets and pathways involved include the JAK-STAT signaling pathway, which is crucial for cell growth and differentiation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Antiviral Activity
- 3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole (CAS: 160377-57-1): Replacing the thienyl group with a bromophenyl substituent increases molecular weight (239.07 g/mol vs. ~253.09 g/mol for the thienyl analog) and alters electronic properties. Such phenyl-substituted derivatives are often explored for pesticidal or anticancer activities but may exhibit higher cytotoxicity due to enhanced lipophilicity .
- 5-Methyl-1,2,4-oxadiazole derivatives with bulkier substituents (e.g., cyclopropyl): These show improved antiviral activity against hRV-A21 but with significantly higher cytotoxicity, highlighting the balance between substituent size and therapeutic index .
Antimicrobial Activity
- Thienyl-substituted oxadiazoles (e.g., 5-(2-thienyl)-1,3,4-oxadiazoles) demonstrate broad-spectrum antimicrobial activity, attributed to the sulfur atom’s role in disrupting microbial membranes . The bromine atom in 3-(5-Bromo-2-thienyl)-5-methyl-1,2,4-oxadiazole may enhance this activity by increasing electrophilicity .
- 3-(4-Bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole : A triazole analog with a bromobenzyl group shows comparable antimicrobial properties, suggesting that bromine’s position (aromatic vs. sidechain) modulates target specificity .
Electronic and Physical Properties
- In contrast, non-halogenated analogs (e.g., 5-methyl-1,2,4-oxadiazole) rely on methyl-induced hydrophobicity for membrane penetration .
- Solubility and Stability: Methyl substitution improves solubility in organic solvents compared to polar groups (e.g., hydroxyl).
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Bioactivity Highlights |
|---|---|---|---|---|
| This compound | C7H6BrN3OS | 253.09 (calculated) | 5-Bromo-thienyl, methyl | Antimicrobial (predicted), antiviral |
| 3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole | C9H7BrN2O | 239.07 | 3-Bromophenyl, methyl | Pesticidal, cytotoxic |
| 5-Methyl-1,2,4-oxadiazole (2a) | C3H4N2O | 84.08 | Methyl | Antiviral (hRV-B14, IC50: 12 nM) |
| 2-(5-Bromothiophen-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole (5k) | C13H9BrN2O2S | 345.19 | Bromothienyl, methoxyphenyl | Synthetic intermediate |
Key Research Findings
- QSAR Insights : Quantum chemical studies indicate that electron-withdrawing groups (e.g., bromine) increase antimicrobial activity by altering frontier molecular orbitals (ΔE1 and ΣQ parameters) .
Biological Activity
3-(5-Bromo-2-thienyl)-5-methyl-1,2,4-oxadiazole (CAS No. 180530-13-6) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on recent studies, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
- Molecular Formula : C7H5BrN2OS
- Molecular Weight : 245.094 g/mol
- CAS Number : 180530-13-6
- IUPAC Name : 3-(5-bromothiophen-2-yl)-5-methyl-1,2,4-oxadiazole
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound and its derivatives. The compound has been tested against various cancer cell lines with promising results.
In Vitro Studies
- Cytotoxicity Testing :
- The compound exhibited significant cytotoxic effects against multiple cancer cell lines including:
- The IC50 values for some derivatives were reported in the micromolar range, indicating substantial antiproliferative activity.
- Mechanisms of Action :
Structure-Activity Relationship (SAR)
The biological activity of 1,2,4-oxadiazole derivatives is influenced by their chemical structure. Modifications at specific positions on the oxadiazole ring can enhance potency:
- Substituent Effects :
- Comparative Analysis :
Case Studies
Several case studies have documented the efficacy of this compound:
- Study by Kucukoglu et al. :
- Research on Apoptosis Induction :
Q & A
Q. What are the common synthetic routes for 3-(5-Bromo-2-thienyl)-5-methyl-1,2,4-oxadiazole?
The synthesis typically involves cyclization reactions between thiophene-derived precursors and oxadiazole-forming reagents. A key step is the introduction of the bromo-substituent on the thienyl ring, often achieved via electrophilic substitution or halogen exchange. For example, alkylation with bromoalkanes under reflux in propan-2-ol has been employed for analogous oxadiazole derivatives, followed by purification via recrystallization . IR and NMR spectroscopy are critical for confirming functional groups (e.g., C=N at ~1600 cm⁻¹ in IR) and molecular dynamics (e.g., thienyl proton splitting patterns in ¹H NMR) .
Q. How can spectroscopic techniques validate the structure of this compound?
- IR Spectroscopy : Confirms the presence of oxadiazole C=N (~1600–1650 cm⁻¹) and thiophene C-S (~690 cm⁻¹).
- ¹H NMR : Thienyl protons appear as doublets (δ ~6.5–7.5 ppm), while the methyl group on the oxadiazole resonates as a singlet (δ ~2.5 ppm).
- ¹³C NMR : The oxadiazole carbons (C-2 and C-5) typically appear at δ ~165–175 ppm, with the thienyl carbons showing distinct splitting due to bromine’s electronegativity .
Q. What purification methods are suitable for this compound?
Recrystallization using methanol or ethanol is common for oxadiazole derivatives. For brominated analogs, column chromatography with silica gel and ethyl acetate/hexane mixtures (3:7 ratio) has been effective. Melting point determination (e.g., 71–72°C for structurally similar compounds) serves as a purity indicator .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure?
Single-crystal X-ray diffraction with programs like SHELXL is critical for confirming planarity and intermolecular interactions. For example, the title compound’s analogs exhibit π-π stacking between thienyl and oxadiazole rings (interplanar spacing ~3.5 Å), influencing solid-state packing and stability. H-atom parameters are constrained during refinement to improve accuracy, with R factors <0.05 indicating high reliability .
Q. How should researchers address contradictions in reported spectral or physical data?
Discrepancies in melting points or NMR shifts may arise from polymorphism or solvent effects. For instance, brominated oxadiazoles can form different crystalline phases depending on recrystallization solvents. Cross-referencing multiple techniques (e.g., DSC for thermal behavior, PXRD for crystallinity) and computational modeling (DFT for optimized geometries) can reconcile inconsistencies .
Q. What strategies optimize reaction yields in challenging syntheses?
- Catalyst Screening : Pd-catalyzed coupling for thienyl-bromo bond formation (e.g., Suzuki-Miyaura with aryl boronic acids).
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution rates.
- Temperature Control : Slow addition of brominating agents at 0°C minimizes side reactions .
Q. How can computational chemistry aid in predicting biological activity?
Molecular docking studies (e.g., AutoDock Vina) can model interactions with target proteins, such as enzymes with hydrophobic active sites. The bromothienyl group’s electron-withdrawing nature may enhance binding affinity, as seen in analogs acting as kinase inhibitors .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
